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molecular formula C27H32F2N8 B560072 Abemaciclib CAS No. 1231929-97-7

Abemaciclib

Cat. No. B560072
M. Wt: 506.6 g/mol
InChI Key: UZWDCWONPYILKI-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Prepare the following intermediates essentially as described for [5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-yl]-[5-fluoro-4-(7-fluoro-3-isopropyl-2-methyl-3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine below using the corresponding amine and chloro-pyrimidine derivatives:
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCN(CC2C=CC(N[C:17]3[N:22]=[C:21]([C:23]4[CH:35]=[C:34]([F:36])[C:26]5[N:27]=[C:28]([CH3:33])[N:29]([CH:30]([CH3:32])[CH3:31])[C:25]=5[CH:24]=4)[C:20]([F:37])=[CH:19][N:18]=3)=NC=2)CC1)C.[Cl:38]C1N=CC=CN=1>>[Cl:38][C:17]1[N:22]=[C:21]([C:23]2[CH:35]=[C:34]([F:36])[C:26]3[N:27]=[C:28]([CH3:33])[N:29]([CH:30]([CH3:32])[CH3:31])[C:25]=3[CH:24]=2)[C:20]([F:37])=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCN(CC1)CC=1C=CC(=NC1)NC1=NC=C(C(=N1)C1=CC2=C(N=C(N2C(C)C)C)C(=C1)F)F
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare the following intermediates essentially

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)C=1C=C(C2=C(N(C(=N2)C)C(C)C)C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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